(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes a diphenylphosphanyl group, a benzo[d][1,3]dioxol ring, a naphthalene moiety, and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxol ring system, followed by the introduction of the diphenylphosphanyl group. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the sulfinamide group is introduced under specific conditions to ensure the desired stereochemistry .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with a similar naphthalene moiety but different functional groups.
Naphthalene-substituted aromatic esters: Compounds with naphthalene and ester groups, used in different chemical applications.
Uniqueness
®-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C34H32NO3PS |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40?/m0/s1 |
InChI Key |
SRAPNYODFICLFE-NTLJKDLGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
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